molecular formula C10H16O B14759906 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one CAS No. 1856-74-2

1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one

Cat. No.: B14759906
CAS No.: 1856-74-2
M. Wt: 152.23 g/mol
InChI Key: AEJVFGYEZXMAPQ-UHFFFAOYSA-N
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Description

1-(6,6-Dimethylbicyclo[310]hexan-3-yl)ethan-1-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. Its high ring strain and diastereoselectivity in synthesis make it a valuable compound for various applications .

Properties

CAS No.

1856-74-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(6,6-dimethyl-3-bicyclo[3.1.0]hexanyl)ethanone

InChI

InChI=1S/C10H16O/c1-6(11)7-4-8-9(5-7)10(8,2)3/h7-9H,4-5H2,1-3H3

InChI Key

AEJVFGYEZXMAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2C(C1)C2(C)C

Origin of Product

United States

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